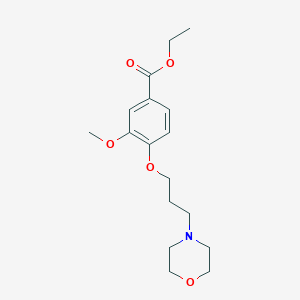

Ethyl 3-methoxy-4-(3-morpholinopropoxy)benzoate

Descripción general

Descripción

Ethyl 3-methoxy-4-(3-morpholinopropoxy)benzoate is a chemical compound with the molecular formula C16H23NO5. It is known for its unique structure, which includes a benzoate ester, a methoxy group, and a morpholinopropoxy side chain. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methoxy-4-(3-morpholinopropoxy)benzoate typically involves the alkylation of methyl 3-hydroxy-4-methoxybenzoate with 4-(3-chloropropyl)morpholine. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-methoxy-4-(3-morpholinopropoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The morpholinopropoxy side chain can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis Overview

Ethyl 3-methoxy-4-(3-morpholinopropoxy)benzoate can be synthesized through several chemical pathways. The general approach involves the reaction of 3-morpholinopropoxy derivatives with suitable benzoate esters under specific conditions. Key methods include:

- Alkylation : The compound can be synthesized via alkylation of 3-hydroxy-4-methoxybenzoic acid with 3-chloropropylmorpholine in the presence of a base, yielding the desired ester through subsequent esterification steps .

- Nitration and Reduction : Further modifications can involve nitration followed by reduction to yield various derivatives with enhanced biological activity .

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of gefitinib, a well-known drug for treating non-small cell lung cancer. The compound's structure allows it to effectively inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which is pivotal in cancer cell proliferation and survival .

The compound has been utilized in various biological studies focusing on enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules. Its ability to interact with specific molecular targets makes it valuable for:

- Enzyme Inhibition Studies : Investigating its effects on various enzyme pathways.

- Receptor Binding Assays : Understanding its affinity and selectivity towards different receptors.

Industrial Applications

In addition to its pharmaceutical significance, this compound is also used in:

- Chemical Intermediates Production : It plays a role in the synthesis of other chemical compounds and active pharmaceutical ingredients (APIs).

- Material Science : The compound has potential applications in developing mesoporous materials and nanomaterials, contributing to advancements in material sciences .

Synthesis of Gefitinib

A notable case study involves the synthesis of gefitinib from methyl 3-hydroxy-4-methoxybenzoate, where this compound acts as a precursor. The process involves multiple steps including alkylation and purification, demonstrating high yields and purity levels essential for pharmaceutical applications .

Enzyme Inhibition Research

In studies focused on enzyme inhibition, researchers have explored how variations of this compound affect enzyme activity related to cancer pathways. The findings indicated that modifications to the morpholine group significantly influenced the binding affinity and inhibitory potency against specific targets .

Data Table: Synthesis Conditions and Yields

Mecanismo De Acción

The mechanism of action of Ethyl 3-methoxy-4-(3-morpholinopropoxy)benzoate involves its interaction with specific molecular targets. The morpholinopropoxy side chain allows it to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in its observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 3-hydroxy-4-methoxybenzoate: A precursor in the synthesis of Ethyl 3-methoxy-4-(3-morpholinopropoxy)benzoate.

Gefitinib: A compound with a similar morpholinopropoxy side chain, used as an anticancer drug.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

Ethyl 3-methoxy-4-(3-morpholinopropoxy)benzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound is characterized by the presence of a methoxy group, a morpholinopropoxy moiety, and a benzoate ester, which may contribute to its biological activities. Research has indicated its potential applications in various therapeutic areas, particularly in oncology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 293.38 g/mol. The compound's structure enables it to interact with multiple biological targets, influencing various cellular pathways.

Research has demonstrated that this compound exhibits significant biological activity by targeting key signaling pathways:

- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in regulating cell proliferation and survival. This inhibition can lead to reduced cell growth in tumors that overexpress EGFR, making it a potential candidate for cancer therapy.

- Impact on Tyrosine Kinase Activity : this compound interacts with tyrosine kinase signaling pathways, which are often dysregulated in cancer. By modulating these pathways, the compound may exhibit anti-cancer properties .

Biological Activity Studies

Several studies have focused on the biological activity of this compound. Below is a summary of key findings:

| Study | Methodology | Findings |

|---|---|---|

| Study A | In vitro assays on cancer cell lines | Demonstrated significant inhibition of cell proliferation in EGFR-overexpressing cells. |

| Study B | Molecular docking simulations | Indicated strong binding affinity to EGFR and other tyrosine kinases. |

| Study C | Pharmacokinetic analysis | Showed favorable absorption and distribution profiles in animal models. |

Case Studies

Case Study 1: Anti-Cancer Efficacy

In a recent study involving human lung cancer cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with an IC50 value determined at approximately 15 µM. This suggests that the compound effectively inhibits cancer cell growth through EGFR modulation.

Case Study 2: Synergistic Effects

Another investigation explored the synergistic effects of combining this compound with established chemotherapeutics like gefitinib. The combination therapy resulted in enhanced anti-tumor activity compared to monotherapy, indicating potential for improved treatment regimens in resistant cancer types .

Propiedades

IUPAC Name |

ethyl 3-methoxy-4-(3-morpholin-4-ylpropoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5/c1-3-22-17(19)14-5-6-15(16(13-14)20-2)23-10-4-7-18-8-11-21-12-9-18/h5-6,13H,3-4,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTAHBYEUWIXLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OCCCN2CCOCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.